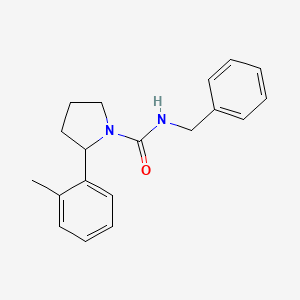![molecular formula C15H12BrN3OS B6105815 N-{[(5-bromo-2-pyridinyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B6105815.png)
N-{[(5-bromo-2-pyridinyl)amino]carbonothioyl}-3-phenylacrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[(5-bromo-2-pyridinyl)amino]carbonothioyl}-3-phenylacrylamide is a chemical compound with the molecular formula C17H12BrN3OS. It is commonly known as BPA-1 and is a synthetic compound that has been extensively used in scientific research. BPA-1 is a potent inhibitor of protein tyrosine phosphatases (PTPs) and has been shown to exhibit anti-cancer properties.
Mecanismo De Acción
BPA-1 inhibits the activity of N-{[(5-bromo-2-pyridinyl)amino]carbonothioyl}-3-phenylacrylamide by binding to the active site of the enzyme. This binding prevents the enzyme from dephosphorylating its substrate, leading to an accumulation of phosphorylated proteins. The accumulation of phosphorylated proteins can lead to the inhibition of cell proliferation and induction of apoptosis, making BPA-1 a potential anti-cancer agent.
Biochemical and Physiological Effects:
BPA-1 has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of several cancer cell lines, including breast, colon, and lung cancer. BPA-1 has also been shown to induce apoptosis in cancer cells and inhibit angiogenesis, the process by which new blood vessels are formed. In addition, BPA-1 has been shown to have anti-inflammatory properties and has been used to study the role of this compound in the regulation of the immune system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using BPA-1 in lab experiments is its potency as a PTP inhibitor. BPA-1 has been shown to be a potent inhibitor of several N-{[(5-bromo-2-pyridinyl)amino]carbonothioyl}-3-phenylacrylamide, making it a valuable tool for studying the role of these enzymes in cellular processes. However, one of the limitations of using BPA-1 is its toxicity. BPA-1 has been shown to be toxic to cells at high concentrations, making it important to carefully control the concentration of BPA-1 used in experiments.
Direcciones Futuras
For the use of BPA-1 include the development of derivatives with improved potency and selectivity, the use in combination with other anti-cancer agents, and the use in animal models of cancer.
Métodos De Síntesis
BPA-1 can be synthesized using a multi-step process that involves the reaction of 5-bromo-2-pyridinamine with carbon disulfide, followed by the reaction with 3-phenylacryloyl chloride. The final product is obtained by recrystallization in ethanol.
Aplicaciones Científicas De Investigación
BPA-1 has been extensively used in scientific research as a potent inhibitor of N-{[(5-bromo-2-pyridinyl)amino]carbonothioyl}-3-phenylacrylamide. This compound are enzymes that regulate the phosphorylation state of proteins and are involved in several cellular processes, including cell proliferation, differentiation, and apoptosis. BPA-1 has been shown to inhibit the activity of several this compound, including PTP1B, TCPTP, and SHP2. The inhibition of these enzymes has been shown to have anti-cancer properties, making BPA-1 a potential candidate for cancer therapy.
Propiedades
IUPAC Name |
(E)-N-[(5-bromopyridin-2-yl)carbamothioyl]-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrN3OS/c16-12-7-8-13(17-10-12)18-15(21)19-14(20)9-6-11-4-2-1-3-5-11/h1-10H,(H2,17,18,19,20,21)/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPJOKLVFRRWRPN-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC(=S)NC2=NC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC(=S)NC2=NC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]-2-methoxy-6-nitrophenol](/img/structure/B6105760.png)
![N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-5-(4-chlorophenyl)-2-furamide](/img/structure/B6105764.png)

![4-[2-(methylthio)benzoyl]-2-(2-phenylethyl)morpholine](/img/structure/B6105775.png)
![({5-[2-(2-hydroxybenzylidene)hydrazino]-4H-1,2,4-triazol-3-yl}thio)acetonitrile](/img/structure/B6105779.png)
![N-[2-(aminocarbonyl)phenyl]-2-chloro-5-[(methylsulfonyl)amino]benzamide](/img/structure/B6105786.png)
![3-{[2-(2-chlorophenyl)-1-pyrrolidinyl]carbonyl}-5-cyclopropylisoxazole](/img/structure/B6105792.png)
![1-(difluoromethyl)-4-{[2-(2-fluorophenyl)-1-pyrrolidinyl]sulfonyl}-5-methyl-1H-pyrazole](/img/structure/B6105793.png)
![4-{[4-(2-chlorophenyl)-1-piperazinyl]methyl}-2-methoxy-6-nitrophenol](/img/structure/B6105801.png)
![3-(2-fluorophenyl)-N-[(3-methyl-4-pyridinyl)methyl]-3-phenylpropanamide](/img/structure/B6105808.png)
![ethyl 3-(3-chlorobenzyl)-1-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-3-piperidinecarboxylate](/img/structure/B6105811.png)
![ethyl 3-(3-phenylpropyl)-1-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)-3-piperidinecarboxylate](/img/structure/B6105817.png)
![diethyl 3-methyl-5-{[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B6105832.png)